[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride MEFLOQUINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved indications. This drug has a black box warning from the FDA.
Brand Name: Vulcanchem
CAS No.: 53230-10-7
VCID: VC0534902
InChI: InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H
SMILES: Array
Molecular Formula: C17H17ClF6N2O
Molecular Weight: 414.8 g/mol

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

CAS No.: 53230-10-7

Cat. No.: VC0534902

Molecular Formula: C17H17ClF6N2O

Molecular Weight: 414.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride - 53230-10-7

Specification

CAS No. 53230-10-7
Molecular Formula C17H17ClF6N2O
Molecular Weight 414.8 g/mol
IUPAC Name [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Standard InChI InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H
Standard InChI Key WESWYMRNZNDGBX-UHFFFAOYSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Canonical SMILES C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Appearance Solid powder
Boiling Point 415.7±40.0 °C
Melting Point 250-254
174-176 °C

Introduction

Pharmacological Properties

Chemical Structure and Mechanism of Action

Mefloquine hydrochloride (C₁₇H₁₆F₆N₂O·HCl) features a quinoline core with two trifluoromethyl groups at positions 2 and 8, and a piperidinyl-methanol side chain at position 4 . Its molecular weight of 414.78 g/mol and lipophilic nature facilitate extensive tissue distribution, particularly in erythrocytes infected with malaria parasites .

The exact antimalarial mechanism remains partially elucidated, but key interactions include:

  • Binding to heme polymers in the parasite's digestive vacuole, inhibiting detoxification of toxic hemoglobin breakdown products

  • Disruption of ribosomal RNA processing via 80S ribosome binding, impairing protein synthesis

  • Antagonism of adenosine A2A receptors in human neural tissues, potentially contributing to neurotoxicity

In vitro studies demonstrate concentration-dependent schizonticidal activity, with 90% inhibitory concentrations (IC₉₀) of 15-30 nM against P. falciparum .

Pharmacokinetic Profile

Mefloquine exhibits complex pharmacokinetics characterized by:

ParameterValue RangePopulationSource
Bioavailability85-90%Healthy adults
Tₘₐₓ6-24 hoursProphylactic dose
Cₘₐₓ50-110 ng/mL per mg/kgSingle 250 mg dose
Protein binding>98%All populations
Vd13.3-40.9 L/kgNon-pregnant adults
t₁/₂14-41 daysTreatment dose
Clearance0.022-0.073 L/h/kgHealthy volunteers

Notable pharmacokinetic variations occur in special populations:

  • Pregnant women: 40% increased clearance during third trimester, requiring dose adjustments

  • Pediatric patients: 30% higher weight-adjusted exposure compared to adults

  • Severe malaria: 2-3x higher Cₘₐₓ due to reduced volume of distribution

Clinical Applications

Malaria Treatment

Mefloquine's efficacy against multidrug-resistant P. falciparum established its role in acute malaria management. A landmark phase II trial (n=147) demonstrated dose-dependent cure rates:

Dose (mg)Cure Rate (Day 63)Median Fever ClearanceParasite Clearance
50095%48 hours60 hours
75092.5%36 hours48 hours
1000100%24 hours36 hours

Data adapted from Bangkok Hospital for Tropical Diseases trial

Current WHO guidelines recommend:

  • Uncomplicated falciparum malaria: 25 mg/kg divided as 15 mg/kg + 10 mg/kg 8-24h apart

  • Vivax malaria: 25 mg/kg single dose with primaquine radical cure

Chemoprophylaxis

Prophylactic regimens (250 mg weekly) achieve steady-state concentrations of 1,000-2,000 μg/L within 7-10 weeks . A systematic review of 10 trials (n=2,750) reported:

  • 98.3% protective efficacy against falciparum malaria in endemic areas

  • 3.49x higher discontinuation rate vs placebo (95% CI 1.42-8.56) primarily due to neuropsychiatric effects

Military deployments provide unique insights into long-term prophylaxis:

  • Canadian Armed Forces: 87% adherence over 6-month deployments with 0.7% severe adverse events

  • US Military: 1:11,000 incidence of psychosis during prophylaxis vs 1:215 during treatment

Adverse Effect Profile

Common Adverse Reactions

Pooled data from 19,850 patients reveal incidence rates:

SystemAdverse EffectIncidence (Treatment)Incidence (Prophylaxis)
GastrointestinalNausea/Vomiting25-40%10-15%
NeurologicalDizziness30-45%8-12%
PsychiatricVivid Dreams15-20%5-8%
DermatologicalPruritus10-12%2-3%
CardiovascularSinus Bradycardia6-8%1-2%

Data synthesized from

Neuropsychiatric Complications

Post-marketing surveillance identifies concerning patterns:

  • Acute effects: Anxiety (4.3%), depression (1.9%), psychosis (0.3%)

  • Persistent effects: 12% report vestibular dysfunction lasting >6 months post-discontinuation

  • Risk factors: Personal/family history of psychiatric disorders, concurrent β-blocker use

Mechanistic studies implicate:

  • 5-HT₃ receptor antagonism in limbic system

  • Dopamine transporter inhibition (Kᵢ=1.2 μM)

  • Neuronal apoptosis in hippocampal CA1 region

Resistance and Combination Therapies

Genetic Resistance Markers

P. falciparum resistance correlates with:

  • Pfmdr1 gene amplification (copy number ≥2)

  • N86Y mutation in PfMDR1 transporter

  • K76T mutation in PfCRT

Notably, mefloquine pressure induces collateral Pvmdr1 amplification in P. vivax, reducing susceptibility by 4-7x .

Artemisinin-Based Combinations

Pharmacokinetic studies of mefloquine-artesunate (MQ-AS) show:

FormulationCₘₐₓ (ng/mL)t₁/₂ (days)AUC₀→∞ (μg·h/mL)
Lariam®2,82014.463.59
Mephaquin®2,50015.262.32
Mefloquina-AC®2,75014.559.42

Data from Peruvian pharmacovigilance study

Despite 98% Day 28 efficacy, declining cure rates in Southeast Asia (from 97% to 89% over 2001-2010) necessitate alternative combinations .

Contemporary Recommendations

Prophylaxis Guidelines

Revised 2024 CDC recommendations advise:

  • Avoid in patients with psychiatric history or cardiac conduction defects

  • Preferred alternatives: Doxycycline (100 mg daily) or atovaquone-proguanil (250/100 mg daily)

  • High-risk areas: Mefloquine remains first-line in multidrug-resistant regions with close neuropsychiatric monitoring

Therapeutic Monitoring

Emerging protocols suggest:

  • Baseline ECG for QTc >450 ms

  • Neuropsychiatric assessment at Weeks 2, 4, and 8 during prophylaxis

  • Plasma level monitoring in pregnancy (target >750 ng/mL)

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